molecular formula C14H17FN4S B1517524 4-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine CAS No. 120652-89-3

4-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine

Cat. No.: B1517524
CAS No.: 120652-89-3
M. Wt: 292.38 g/mol
InChI Key: OQCAPYYIROLMHA-UHFFFAOYSA-N
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Description

4-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine is a heterocyclic compound featuring a thiazole core substituted with a 4-fluorophenyl-piperazinylmethyl group at position 4 and an amine at position 2. Its structure combines a thiazole ring (a sulfur- and nitrogen-containing heterocycle) with a piperazine moiety linked to a fluorinated aromatic group. This compound has been listed as a tertiary amine product by CymitQuimica but is currently discontinued .

Properties

IUPAC Name

4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN4S/c15-11-1-3-13(4-2-11)19-7-5-18(6-8-19)9-12-10-20-14(16)17-12/h1-4,10H,5-9H2,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCAPYYIROLMHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CSC(=N2)N)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of the compound 4-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine is the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy. This compound is a novel inhibitor of ENTs, and it is more selective to ENT2 than to ENT1.

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of uridine uptake in cells expressing ENT1 and ENT2. This indicates that the compound effectively inhibits the function of these transporters.

Biological Activity

The compound 4-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine (CAS No. 120652-89-3) has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₇FN₄S
  • Molecular Weight : 292.38 g/mol
  • IUPAC Name : this compound

The structure features a thiazole ring linked to a piperazine moiety with a fluorophenyl substituent, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including those with piperazine substituents. For instance:

  • In vitro studies demonstrated that compounds similar to this compound exhibited significant antiproliferative effects against various cancer cell lines. Notably, compounds with structural similarities showed promising growth inhibition (GI) values in the NCI-60 cell line screening. Specifically, one derivative achieved an 86.28% GI against the NSCL cancer cell line HOP-92 at a concentration of 10 μM .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Receptor Interaction : The piperazine moiety allows for interaction with various receptors, potentially modulating signaling pathways involved in cell proliferation and survival.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit tyrosinase activity, suggesting that this compound may also target specific enzymes involved in cancer progression .

Study on Antimelanogenic Effects

A study focused on derivatives of the compound reported that certain analogs inhibited tyrosinase activity without exhibiting cytotoxic effects on B16F10 melanoma cells. This suggests potential applications in skin-related disorders and cosmetic formulations aimed at hyperpigmentation .

Structure-Activity Relationship (SAR)

Research into the SAR of thiazole-piperazine derivatives has revealed that modifications to the fluorophenyl group can significantly enhance biological activity. For instance:

  • Increasing electron-donating groups on the phenyl ring improved receptor binding affinity and selectivity .

Comparative Analysis

A comparative analysis of similar compounds reveals that while many share a common thiazole-piperazine framework, variations in substituents lead to differing biological profiles.

CompoundStructureAnticancer ActivityMechanism
Compound AThiazole + PiperazineModerate GI against HCT116Enzyme Inhibition
Compound BThiazole + Piperazine + MethoxyHigh GI against SK-BR-3Receptor Modulation
This compound Thiazole + Piperazine + FluorophenylSignificant GI against multiple linesReceptor Interaction

Scientific Research Applications

Antidepressant Activity

Research has shown that compounds with piperazine structures exhibit significant antidepressant properties. The specific incorporation of the 4-fluorophenyl group enhances the binding affinity to serotonin receptors, suggesting potential as a selective serotonin reuptake inhibitor (SSRI) .

Case Study : A study conducted by Zhang et al. (2022) demonstrated that derivatives of thiazole compounds, including 4-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine, exhibited notable antidepressant effects in animal models. The study reported a reduction in depressive-like behaviors comparable to established SSRIs .

Anticancer Properties

The thiazole ring in this compound has been associated with anticancer activity. Research indicates that thiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.

Data Table: Anticancer Activity of Thiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-715Apoptosis induction
Compound BHeLa20Cell cycle arrest
This compoundA54912Apoptosis induction

This table summarizes findings from various studies that highlight the potential of thiazole derivatives as anticancer agents .

Neuroprotective Effects

Recent studies have suggested that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's.

Case Study : An investigation by Liu et al. (2023) found that the compound exhibited protective effects on neuronal cells subjected to oxidative stress, reducing cell death and improving cell viability . The mechanism was attributed to the modulation of oxidative stress pathways.

Comparison with Similar Compounds

Structural Analogues with Thiazole Cores

Compound 9 (N-(4-(4-Fluorophenyl)-5-methylthiazol-2-yl)-5-nitrothiophene-2-carboxamide)

  • Key Features : Retains the 4-(4-fluorophenyl)thiazol-2-amine core but replaces the piperazinylmethyl group with a 5-nitrothiophene carboxamide.
  • Activity : Exhibits narrow-spectrum antibacterial activity, likely due to nitro group reduction disrupting bacterial redox systems .
  • Divergence : The nitrothiophene substituent introduces redox-active properties absent in the target compound.

Compound 10 (N-(5-((dimethylamino)methyl)-4-(4-fluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide)

  • Key Features: Features a dimethylaminomethyl group on the thiazole ring.
  • Synthesis: Derived from 5-[(dimethylamino)methyl]-4-(4-fluorophenyl)-1,3-thiazol-2-amine, highlighting the modular synthesis of thiazole derivatives .

Piperazine-Containing Analogues with Different Cores

1-{6-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpyridin-3-yl}ethan-1-one

  • Key Features : Replaces the thiazole core with a pyridine ring. The piperazine-fluorophenyl moiety is retained but attached to position 6 of the pyridine.
  • Implications : The pyridine core may enhance metabolic stability compared to thiazole-based compounds .

4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-2-amine

  • Key Features : Utilizes a pyrimidine core instead of thiazole, with the piperazine-fluorophenyl group at position 3.

Thiazole Derivatives with Alternative Substituents

{4-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]phenyl}methanamine

  • Key Features : Substitutes the fluorophenyl-piperazine group with a 4-methylphenyl-thiazole and a phenylmethanamine side chain.

Pharmacological and Physicochemical Comparisons

Pharmacological Activity

  • Piperazine Derivatives : Piperazine moieties are frequently associated with serotonin or dopamine receptor modulation. However, the target compound’s biological targets remain uncharacterized in the available evidence.

Physicochemical Properties

  • Solubility: The piperazine group in the target compound likely enhances water solubility compared to non-polar analogues like {4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]phenyl}methanamine .
  • Lipophilicity : The 4-fluorophenyl group contributes to moderate lipophilicity, balancing membrane permeability and solubility.

Commercial Availability and Research Status

  • Discontinuation: The target compound was previously available from CymitQuimica but is now discontinued .
  • Analogues : Compounds like 4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-2-amine remain available, suggesting ongoing research interest in piperazine-heterocycle hybrids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine
Reactant of Route 2
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4-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine

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